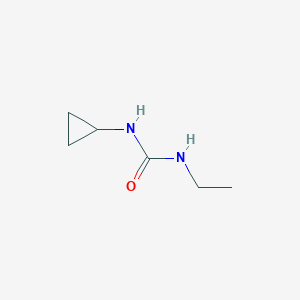
1-Cyclopropyl-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-3-ethylurea is an organic compound with the molecular formula C6H12N2O It is a derivative of urea, where the hydrogen atoms are replaced by cyclopropyl and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-3-ethylurea can be synthesized through several methods. One common approach involves the reaction of cyclopropylamine with ethyl isocyanate under controlled conditions. The reaction typically proceeds as follows: [ \text{Cyclopropylamine} + \text{Ethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
- Mixing the reactants in a solvent.
- Controlling the temperature and pressure to favor the formation of the desired product.
- Purifying the product through crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-3-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The cyclopropyl and ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed:
Oxidation: Oxidized urea derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted urea compounds.
Scientific Research Applications
1-Cyclopropyl-3-ethylurea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-3-ethylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
1-Benzyl-1-cyclopropyl-3-ethylurea: Similar structure but with a benzyl group instead of a cyclopropyl group.
Cyclopropylurea: Lacks the ethyl group, making it less complex.
Ethylurea: Lacks the cyclopropyl group, resulting in different chemical properties.
Uniqueness: 1-Cyclopropyl-3-ethylurea is unique due to the presence of both cyclopropyl and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H12N2O |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
1-cyclopropyl-3-ethylurea |
InChI |
InChI=1S/C6H12N2O/c1-2-7-6(9)8-5-3-4-5/h5H,2-4H2,1H3,(H2,7,8,9) |
InChI Key |
KFLAAHKAKSBCAL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


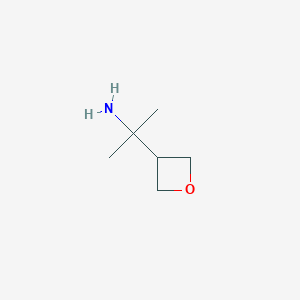
![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)
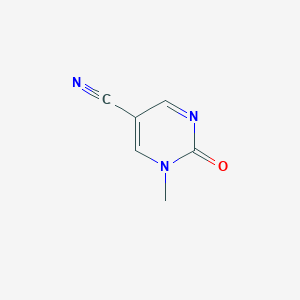

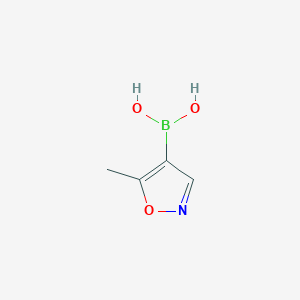
![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)


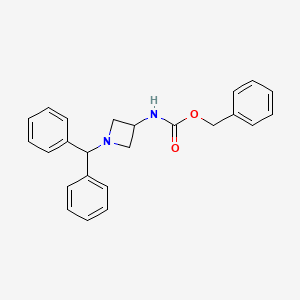
![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B11924339.png)
